molecular formula C9H10O2 B1297009 2-Methoxy-5-methylbenzaldehyde CAS No. 7083-19-4

2-Methoxy-5-methylbenzaldehyde

Cat. No. B1297009
CAS RN: 7083-19-4
M. Wt: 150.17 g/mol
InChI Key: CJVIGQCGJUDKOE-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzaldehyde, which is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a formyl group (-CHO) . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Organic Chemistry

2-Methoxy-5-methylbenzaldehyde is a chemical compound used in the field of organic chemistry . It has a molecular weight of 150.18 and a CAS Number of 7083-19-4 .

Application

This compound has been used in the synthesis of new benzaldehyde derivatives . These derivatives were isolated from a mangrove fungus (No. ZZF 32#) from the South China Sea .

Method of Application

The new benzaldehyde derivatives were obtained from the ethyl acetate extract of the marine fungus . The structures of these new compounds were established by comprehensive analysis of the spectral data, especially 2D NMR spectral results .

Results

Two new benzaldehyde derivatives, 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2, 4-dihydroxy-3-methylbenzaldehyde, were isolated . The new compounds were elucidated on the basis of a comprehensive analysis of the detailed 1D and 2D spectroscopic data .

Synthesis of Radiolabeling Precursor

2-Methoxy-5-methylbenzaldehyde has been used to synthesize a radiolabeling precursor called desmethyl-PBR06 .

Method of Application

The specific method of synthesis is not mentioned in the source, but it typically involves a series of chemical reactions to convert the starting material (2-Methoxy-5-methylbenzaldehyde) into the desired product (desmethyl-PBR06) .

Results

The successful synthesis of desmethyl-PBR06 from 2-Methoxy-5-methylbenzaldehyde would provide a valuable tool for radiolabeling studies .

Study of Electroantennogram Response

2-Methoxy-5-methylbenzaldehyde has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .

Method of Application

In this study, the compound was likely used as one of the volatile plant compounds to which the vine weevil was exposed . The weevil’s electroantennogram response to the compound was then measured and analyzed .

Results

The specific results of this study are not mentioned in the source, but such studies typically aim to better understand the sensory responses of insects to various compounds, which can have applications in pest management .

Synthesis of Tetradentate Schiff Base Compounds

2-Methoxy-5-methylbenzaldehyde has been used in the synthesis of tetradentate Schiff base compounds .

Method of Application

The specific method of synthesis is not mentioned in the source, but the synthesis of Schiff base compounds typically involves the reaction of an aldehyde (like 2-Methoxy-5-methylbenzaldehyde) with an amine .

Results

The successful synthesis of tetradentate Schiff base compounds from 2-Methoxy-5-methylbenzaldehyde would provide valuable compounds for further study, as Schiff base compounds have a wide range of potential applications, including in catalysis and materials science .

Antifungal Activity

2-Methoxy-5-methylbenzaldehyde has been found to have antifungal activity .

Method of Application

The compound was used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae . It was also used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .

Results

The specific results of this study are not mentioned in the source, but such studies typically aim to better understand the sensory responses of insects to various compounds, which can have applications in pest management .

Synthesis of Radiolabeling Precursor

2-Methoxy-5-methylbenzaldehyde has been used to synthesize a radiolabeling precursor .

Method of Application

The specific method of synthesis is not mentioned in the source, but it typically involves a series of chemical reactions to convert the starting material (2-Methoxy-5-methylbenzaldehyde) into the desired product .

Results

The successful synthesis of the radiolabeling precursor from 2-Methoxy-5-methylbenzaldehyde would provide a valuable tool for radiolabeling studies .

properties

IUPAC Name

2-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIGQCGJUDKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343675
Record name 2-Methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylbenzaldehyde

CAS RN

7083-19-4
Record name 2-Methoxy-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7083-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methylanisole (12.2 g., 0.1 mole) in 300 ml. of methylene chloride was cooled to 0° C. Titanium tetrachloride (3.8 g., 0.2 mole) was added followed by the dropwise addition of 1,1-dichloromethyl methyl ether (13.8 g., 0.12 mole) over 3 minutes. After stirring for 30 minutes at 0° C., the reaction mixture was poured into 600 ml. of water. The aqueous phase was extracted with two further portions of methylene chloride. The combined organic phase/extracts was washed with brine, dried over anhydrous magnesium sulfate and evaporated to yield 2-methoxy-5-methylbenzaldehyde as an oil [15 g., 100%; ir (CH2Cl2) 1678, 1608, 1488 cm-1 ].
Quantity
12.2 g
Type
reactant
Reaction Step One
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13.8 g
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3.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
X Zhuo, L En-Zhen, L Hai, G Hong-Ju… - Synthetic …, 2014 - Taylor & Francis
3′-Formyl-4′,6′-dihydroxy-2′-methoxy-5′-methylchalcone (FMC) was a natural product isolated from Cleistocalyx operculatus. A four-step synthetic strategy toward FMC and its …
Number of citations: 1 www.tandfonline.com
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2007 - academic.oup.com
… Three of the methoxy methyl benzaldehydes are commercially available: 2-methoxy-5-methylbenzaldehyde, 4-methoxy3-methylbenzaldehyde, and 4-methoxy-2-methylbenzaldehyde. …
Number of citations: 16 academic.oup.com
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
… -methoxy-4-mtrobenzaldehyde was converted to NCA 3-[‘8F]fluorophenol (25-30%, EOB) and 4-fluoro-2-methoxy-5-methylbenzaldehyde … 4-[ ‘“Fltluoro-2methoxy-5-methylbenzaldehyde …
Number of citations: 32 www.sciencedirect.com
PK Chakraborty, MR Kilbourn - Applied Radiation and Isotopes …, 1991 - osti.gov
… -2-methoxy-5-methylbenzaldehyde to carrier-added (CA) 3-({sup 18})fluoro-4-methylphenol. Overall synthesis time was about 2 h. Since the 4-fluoro-2-methoxy-5-methylbenzaldehyde …
Number of citations: 0 www.osti.gov
R Hu, CH CH - J. CHEM. SOC. PERKIN TRANS. 1, 1994 - Citeseer
… hydride gave 2methoxy-5-methylbenzyl alcohol 5, the subsequent oxidation of 5 which with pyridinium chlorochromate (PCC) yielded the desired 2-methoxy-5-methylbenzaldehyde 6. …
Number of citations: 0 citeseerx.ist.psu.edu
M Gindy, IM Dwidar - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
potassium hydrogen sulphate and sodium sulphate at 260-265” gave 7-methyl-3: 4-benzoxanthen (I11; R= Me). The benzoxanthen was. readily oxidised by various oxidising agents (cf. …
Number of citations: 2 pubs.rsc.org
RH Bower, JP Lambooy - Journal of Medicinal Chemistry, 1969 - ACS Publications
… of N-methyl-N-phenylformanilide and POCl3 by general procedure a, described previously,6 to obtain 2-methoxy-5-methylbenzaldehyde (30%), bp148 (31 mm) [lit.13 139 (19 mm)]. m-…
Number of citations: 1 pubs.acs.org
J Schlosser, E Johannes, M Zindler, J Lemmerhirt… - Tetrahedron …, 2015 - Elsevier
… The synthesis of o-methoxy-phenylacetic acid 6a was performed in five steps starting from 2-methoxy-5-methylbenzaldehyde which was treated with KCN and Na 2 S 2 O 5 to achieve …
Number of citations: 14 www.sciencedirect.com
J HUKKI - actachemscand.org
… 2-Methoxy-5-methylmandelic acid: 100 g of 2-methoxy-5-methylbenzaldehyde cyanohydrin were placed in a porcelain dish and 100 ml of coned, hydrochloric acid (d. 1.19) were added…
Number of citations: 0 actachemscand.org
MG Hicks, G Jones, H Sheikh - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… solution of 2-methoxy-5-methylbenzaldehyde ' (14.6 g) and diethyl ethylidenemalonate (36.6 g), with benzyltrimethylammonium hydroxide (70 g) in methanol (165 ml) was kept at room …
Number of citations: 17 pubs.rsc.org

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